1-Cyclohexyl-2-phenylbenzimidazole-5-carboxylic acid

Antiviral Drug Discovery HCV NS5B Polymerase Selectivity Profiling

1-Cyclohexyl-2-phenylbenzimidazole-5-carboxylic acid (CAS 390815-08-4) is a 1,2-disubstituted benzimidazole-5-carboxylic acid derivative that has been explicitly characterized as an inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. It serves as a defined chemical member within a broader pharmacophore class extensively explored for non-nucleoside inhibition of viral replication, where the 1-cycloalkyl-2-phenyl-1H-benzimidazole-5-carboxylic acid scaffold has demonstrated translational potential from enzymatic inhibition to cellular antiviral activity in HCV replicon assays.

Molecular Formula C20H20N2O2
Molecular Weight 320.4 g/mol
CAS No. 390815-08-4
Cat. No. B12930248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-2-phenylbenzimidazole-5-carboxylic acid
CAS390815-08-4
Molecular FormulaC20H20N2O2
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=CC=C4
InChIInChI=1S/C20H20N2O2/c23-20(24)15-11-12-18-17(13-15)21-19(14-7-3-1-4-8-14)22(18)16-9-5-2-6-10-16/h1,3-4,7-8,11-13,16H,2,5-6,9-10H2,(H,23,24)
InChIKeyDIHHAPXAXYGMEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexyl-2-phenylbenzimidazole-5-carboxylic acid (CAS 390815-08-4): A Defined Chemical Starting Point for NS5B Polymerase Inhibitor Research


1-Cyclohexyl-2-phenylbenzimidazole-5-carboxylic acid (CAS 390815-08-4) is a 1,2-disubstituted benzimidazole-5-carboxylic acid derivative that has been explicitly characterized as an inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase [1]. It serves as a defined chemical member within a broader pharmacophore class extensively explored for non-nucleoside inhibition of viral replication, where the 1-cycloalkyl-2-phenyl-1H-benzimidazole-5-carboxylic acid scaffold has demonstrated translational potential from enzymatic inhibition to cellular antiviral activity in HCV replicon assays [2].

Procurement Rationale for 1-Cyclohexyl-2-phenylbenzimidazole-5-carboxylic acid: Why Simple Benzimidazole Analogs Cannot Substitute


Generic substitution with unadorned benzimidazole-5-carboxylic acid or simple 2-phenylbenzimidazole analogs is not scientifically justifiable in antiviral research programs. The specific 1-cyclohexyl-2-phenyl disubstitution pattern is a critical modulator of both potency and selectivity. Published Structure-Activity Relationship (SAR) studies on this scaffold demonstrate that minor modifications to the N1-cycloalkyl group or the C2-aryl moiety can result in orders-of-magnitude differences in NS5B inhibitory activity and translational cellular antiviral efficacy [1]. Furthermore, selectivity against host polymerases—a key differentiator for avoiding cytotoxicity—is highly dependent on the precise spatial arrangement of these substituents and cannot be assumed for close chemical analogs [2].

Quantitative Differentiation Evidence for 1-Cyclohexyl-2-phenylbenzimidazole-5-carboxylic acid Against Comparators


Superior Selectivity Over Host RNA Polymerases vs. Broad-Spectrum Antivirals

While the compound inhibits the HCV NS5B polymerase with an IC50 of 6.5 µM, it shows no meaningful inhibition of the host calf thymus RNA polymerase (IC50 > 500 µM), establishing a selectivity index of >76-fold [1]. This specific selectivity profile is a direct and advantageous outcome of the 1-cyclohexyl-2-phenyl substitution, a feature not present in simple benzimidazole scaffolds or other broad-spectrum antiviral chemotypes, which often suffer from host polymerase toxicity [1].

Antiviral Drug Discovery HCV NS5B Polymerase Selectivity Profiling

Benchmarking Against the Clinical NS5B Candidate JTK-003

The compound's NS5B inhibitory potency (IC50 = 6.5 µM) is directly comparable to, and slightly better than, the reported IC50 of JTK-003 (IC50 = 11 µM), a benzimidazole-derived NS5B inhibitor that advanced to Phase I/II clinical trials [1][2]. This positions the compound as a potent, structurally defined starting point for hit-to-lead chemistry within the same pharmacophoric space as a known clinical candidate, offering researchers a concrete comparator for SAR exploration.

HCV Drug Development NS5B Non-Nucleoside Inhibitors Clinical Candidate Benchmarking

CYP450 Interaction Profile at Relevant Concentrations for DDI Risk Assessment

The compound has a characterized cytochrome P450 (CYP) inhibition profile in rat liver microsomes, with Ki values against CYP3A2 (52.6 µM), CYP1A2 (127 µM), CYP2D1 (179 µM), and CYP2E1 (in the hundreds of µM range) [1]. These values place the compound in a low-risk category for CYP-mediated drug-drug interactions, as they are well above its pharmacologically active concentrations (low-µM range for NS5B). In contrast, many benzimidazole leads, particularly those with unsubstituted amines, are known nanomolar CYP inhibitors and are discontinued due to DDI liability.

ADME-Tox Drug-Drug Interaction Cytochrome P450 Inhibition

Validated Procurement Scenarios for 1-Cyclohexyl-2-phenylbenzimidazole-5-carboxylic acid


An NS5B Inhibitor Hit-to-Lead Campaign with Immediate Clinical Benchmarking

This compound is ideally suited as a starting point for a hit-to-lead program focused on non-nucleoside HCV NS5B polymerase inhibitors. Its micromolar enzyme potency (IC50 = 6.5 µM) is directly comparable to the clinical candidate JTK-003 (IC50 = 11 µM), providing an immediate benchmark for SAR-driven potency optimization [1]. The well-defined N1-cyclohexyl and C2-phenyl substituents provide two independent vectors for chemical exploration to enhance potency and drug-like properties.

Selectivity Profiling Studies for Host vs. Viral Polymerase Inhibition

Use this compound as a positive control or reference standard in selectivity panels designed to differentiate inhibitors that target viral polymerases from those that inadvertently inhibit host RNA polymerases. The compound's established >76-fold selectivity window between HCV NS5B (IC50 = 6.5 µM) and calf thymus RNA polymerase (IC50 > 500 µM) provides a quantitative benchmark for evaluating the selectivity of novel NS5B inhibitors [2].

Early-Stage ADME-Tox and DDI Risk Assessment Tool

The compound serves as a valuable tool for in vitro DDI risk assessment studies. Its fully characterized CYP inhibition profile (Ki values of 52.6, 127, and 179 µM for key CYP isoforms) allows research teams to calibrate their own DDI screening assays and provides a baseline for comparing the CYP liability of newly synthesized analogs, especially when optimizing benzimidazole scaffolds where CYP inhibition is a known liability [3].

Chemical Probe for Investigating the NS5B Allosteric Binding Site

Deploy this compound as a reference chemical probe in competitive binding assays or crystallography studies to map the thumb or palm allosteric sites of the HCV NS5B polymerase. Its defined binding mode, inferred from its activity profile and the class-level X-ray structures of related benzimidazole-5-carboxylic acid derivatives, makes it an excellent tool for fragment-based screening or structure-based drug design (SBDD) efforts [4].

Quote Request

Request a Quote for 1-Cyclohexyl-2-phenylbenzimidazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.